ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₃F₃N₂O₂ and a molecular weight of 250.22 g/mol . The compound features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a butanoate ester side chain at the 1-position. It is typically stored at +4°C and has a purity of 95%, as reported in chemical catalogs . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety contributes to solubility and hydrolysis kinetics. This compound is used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.
Properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMFKJWELZLCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The synthesis of the trifluoromethyl-substituted pyrazole core represents the first critical step. This can be accomplished through cyclocondensation reactions involving hydrazine derivatives and appropriate trifluoromethyl-containing building blocks. The typical approaches include:
- Condensation of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds bearing trifluoromethyl groups
- Cyclization of hydrazones derived from trifluoromethyl-containing carbonyl compounds
- Direct introduction of the trifluoromethyl group onto a preformed pyrazole ring
The selection of method depends on reagent availability and desired regiochemistry of the final product.
N-Alkylation with Butanoate Ester
Following formation of the trifluoromethyl-pyrazole core, selective N-alkylation is required to introduce the butanoate ester moiety. This typically involves:
- Nucleophilic substitution with an appropriate haloalkyl ester (e.g., ethyl 4-bromobutanoate)
- Alkylation under basic conditions to promote N-selectivity
- Careful temperature control to minimize competing O-alkylation
The specific conditions must be optimized to maximize N-1 alkylation over potential N-2 alkylation of the pyrazole ring.
Specific Synthetic Routes
Direct N-Alkylation Approach
A direct and efficient preparation method involves the N-alkylation of 5-(trifluoromethyl)-1H-pyrazole with ethyl 4-bromobutanoate or similar electrophiles. The general reaction scheme is as follows:
| Reagents | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5-(trifluoromethyl)-1H-pyrazole (1 eq) + ethyl 4-bromobutanoate (1.2 eq) | DMF | K₂CO₃ (2 eq) | 60-80°C | 4-6 h | 65-75% |
The reaction proceeds via SN2 displacement of the bromide by the nucleophilic pyrazole nitrogen. The choice of base is crucial to deprotonate the pyrazole NH while avoiding ester hydrolysis.
Cyclocondensation with Pre-functionalized Components
An alternative approach involves the cyclocondensation of hydrazine derivatives with appropriately functionalized trifluoromethyl-containing precursors that already incorporate the butanoate ester chain. This convergent approach can be particularly efficient when multiple analogs are desired.
The reaction typically involves:
- Preparation of a trifluoromethyl-containing 1,3-dicarbonyl compound or α,β-unsaturated carbonyl compound bearing a 4-ethoxy-4-oxobutyl substituent
- Condensation with hydrazine or a substituted hydrazine
- Cyclization under acidic or basic conditions to form the pyrazole ring
This method can offer advantages in terms of regioselectivity, although it may require more complex starting materials.
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency in the preparation of this compound. Common solvents and their performance are summarized in Table 3:
| Solvent | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| DMF | High dissolving capacity, promotes SN2 reactions | Difficult removal, high boiling point | 65-80% |
| Acetonitrile | Easier workup, moderate polarity | Lower reaction rates than DMF | 50-65% |
| THF | Good solubility, easy removal | Lower reaction rates | 45-60% |
| DMSO | Excellent for dissolving polar substrates | Challenging removal | 60-75% |
The selection of aprotic polar solvents like DMF or DMSO typically provides optimal results by facilitating the ionization of the pyrazole NH and promoting nucleophilic substitution reactions.
Base Selection and Stoichiometry
The base plays a critical role in the deprotonation of the pyrazole NH while avoiding undesired side reactions. Optimal bases include:
| Base | Optimal Equivalents | Advantages | Limitations |
|---|---|---|---|
| K₂CO₃ | 1.5-2.0 | Mild, minimal ester hydrolysis | Slower reaction rates |
| Cs₂CO₃ | 1.2-1.5 | Enhanced reactivity, good selectivity | Higher cost |
| NaH | 1.0-1.1 | Rapid deprotonation | Risk of side reactions |
| DBU | 1.2-1.5 | Soluble in organic solvents | Potential for elimination |
Careful control of base stoichiometry is essential, as excess base can promote ester hydrolysis or other side reactions that reduce yield and complicate purification.
Purification and Characterization
Following synthesis, the purification of this compound typically involves:
- Aqueous workup to remove inorganic salts and polar impurities
- Column chromatography using silica gel with appropriate eluent systems (typically hexane/ethyl acetate gradients)
- Recrystallization from suitable solvents if the product is crystalline
Characterization data for authentic this compound include:
| Analytical Method | Key Signals/Data |
|---|---|
| ¹H NMR | Pyrazole CH: δ 6.5-7.5 ppm; CH₂N: δ 4.0-4.2 ppm; OCH₂CH₃: δ 4.1-4.2 ppm |
| ¹³C NMR | CF₃: δ 120-125 ppm (q); C=O: δ 170-175 ppm |
| ¹⁹F NMR | CF₃: δ -60 to -65 ppm |
| IR | C=O stretch: 1730-1750 cm⁻¹; C-F stretch: 1100-1200 cm⁻¹ |
| HRMS | [M+H]⁺: 251.1007 |
These spectroscopic data are crucial for confirming the structural integrity and purity of the synthesized compound.
Comparison with Positional Isomers
It is instructive to compare the preparation methods of this compound with those of its positional isomers, as this provides insights into regiochemical control strategies:
| Compound | CAS Number | Key Synthetic Differences | Relative Synthetic Difficulty |
|---|---|---|---|
| This compound | 1174880-02-4 | Requires control of pyrazole regioselectivity | Moderate |
| Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | 1174860-75-3 | Different cyclocondensation precursors required | Higher |
| Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | Various | Shorter carbon chain, different alkylation strategies | Moderate |
The relative position of the trifluoromethyl group on the pyrazole ring significantly impacts the synthetic approach, with 5-substituted derivatives generally being more straightforward to prepare than their 3-substituted counterparts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been investigated for its potential therapeutic applications due to its unique chemical structure, which allows for interaction with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that similar trifluoromethyl-substituted pyrazoles displayed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .
Agricultural Science
The compound has also garnered attention in agricultural applications, particularly as a potential pesticide or herbicide.
Case Study: Pesticidal Properties
A study on related pyrazole derivatives indicated their effectiveness as insecticides against specific pests. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate insect cuticles. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as an agricultural chemical .
Material Science
In material science, the unique properties of this compound can be leveraged for the development of advanced materials.
Case Study: Polymer Additives
Research has shown that incorporating trifluoromethyl-substituted compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound could be utilized as an additive in polymer formulations to improve performance characteristics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Compound 1 : this compound
- Substituents : A -CF₃ group and a four-carbon ester chain.
- Functional Groups : Pyrazole, ester.
- The butanoate ester balances solubility and lipophilicity, making it suitable for formulation .
Compound 2 : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Substituents: Amino (-NH₂), hydroxy (-OH), and cyano (-CN) groups on a thiophene ring.
- Functional Groups : Pyrazole, thiophene, amide, nitrile.
- Properties: The thiophene and cyano groups introduce aromaticity and electron-withdrawing effects, which may enhance charge-transfer interactions. Amino and hydroxy groups facilitate hydrogen bonding, improving aqueous solubility .
Compound 3 : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
- Substituents: Ethyl carboxylate, amino groups on a thiophene ring.
- Functional Groups : Pyrazole, thiophene, amide, ester.
- Properties: The ethyl carboxylate enhances hydrolytic stability compared to methyl esters. The diamino-thiophene moiety may contribute to redox activity or metal coordination .
Molecular Weight and Solubility
- The target compound (250.22 g/mol) has a lower molecular weight than 7a (261.26 g/mol) and 7b (311.32 g/mol), which could improve membrane permeability .
- The -CF₃ group in the target compound increases hydrophobicity, whereas 7a and 7b, with polar amino/hydroxy groups, likely exhibit higher aqueous solubility.
Data Table: Comparative Analysis
Table 1: Structural and physicochemical comparison of this compound and related compounds.
Research Implications
- The trifluoromethyl group in the target compound may offer superior metabolic resistance compared to non-fluorinated analogs, a critical factor in drug design.
- 7a and 7b demonstrate the versatility of pyrazole-thiophene hybrids in materials science and medicinal chemistry, though their higher molecular weights and polar groups may limit bioavailability.
Biological Activity
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, a compound featuring a trifluoromethyl group attached to a pyrazole ring, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
The synthesis of this compound typically involves the reaction of ethyl 4-bromobutanoate with 5-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate, using polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. The compound is characterized by its chemical formula and has a CAS number of 1174880-02-4.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrate low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects. In particular, studies have noted that certain trifluoromethyl-substituted pyrazoles can inhibit biofilm formation and destroy preformed biofilms effectively .
Table 1: Antimicrobial Activity of Trifluoromethyl Pyrazole Derivatives
| Compound ID | MIC (µg/ml) | Activity Description |
|---|---|---|
| Compound 59 | 0.78 | Strong growth inhibitor against S. aureus |
| Compound 74 | 3.12 | Moderate activity against E. faecalis |
The biological activity of this compound is attributed to its lipophilicity, which allows it to penetrate cell membranes easily. Once inside the cell, it interacts with various enzymes and receptors, modulating biochemical pathways that are crucial for bacterial survival and proliferation .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antibacterial Studies : A study involving several pyrazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The compounds were tested in vitro for their ability to inhibit bacterial growth and biofilm formation, showcasing significant efficacy at low concentrations .
- Toxicity Assessments : In vivo assessments indicated no harmful effects on mice at doses up to 50 mg/kg, suggesting a favorable safety profile for further therapeutic exploration .
Comparison with Similar Compounds
This compound can be compared with other trifluoromethylated compounds such as:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 4-(trifluoromethyl)benzoate | Aromatic | Antimicrobial |
| Ethyl 4-(trifluoromethyl)phenylacetate | Aliphatic | Anticancer |
| Ethyl 4-(trifluoromethyl)pyrazole-3-carboxylate | Carboxylic Acid | Enzyme Inhibition |
The unique positioning of the trifluoromethyl group on the pyrazole ring in this compound imparts distinct chemical and biological properties compared to other derivatives.
Q & A
Basic Research Questions
Synthetic Methodologies for Ethyl 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoate Question: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity? Answer: The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates with diazoacetates, as demonstrated in analogous pyrazole derivatives. Key steps include:
- Enol triflate preparation : Use trifluoromethanesulfonic anhydride to activate carbonyl groups.
- Diazoacetate coupling : Ethyl diazoacetate reacts with the triflate intermediate under mild conditions (e.g., room temperature, inert atmosphere).
- Cyclization : Electrocyclization forms the pyrazole ring, requiring precise temperature control (60–80°C) to avoid side reactions.
Yield optimization (40–86%) depends on steric and electronic factors of substituents. Purity (>95%) is achieved via column chromatography using hexane/ethyl acetate gradients .
Characterization Techniques for Structural Confirmation Question: Which spectroscopic and analytical methods are critical for verifying the compound’s structure? Answer:
- NMR Spectroscopy : H and C NMR identify the pyrazole ring protons (δ 6.5–8.0 ppm) and trifluoromethyl groups (δ 110–125 ppm as quartets).
- LC/MS : Confirms molecular weight ([M+H] expected at m/z 279.2) and detects impurities.
- X-ray crystallography : Resolves steric effects of the butanoate side chain, critical for crystallinity studies .
Role of the Trifluoromethyl Group in Physicochemical Properties Question: How does the -CF group influence solubility, stability, and reactivity? Answer:
- Solubility : The -CF group increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability.
- Stability : Electron-withdrawing effects stabilize the pyrazole ring against oxidative degradation.
- Reactivity : -CF directs electrophilic substitutions to the 4-position of the pyrazole, as shown in analogous fluorophenyl derivatives .
Advanced Research Questions
Experimental Design for Reaction Optimization Question: How can factorial design improve the efficiency of synthesizing this compound? Answer: A factorial design evaluates variables:
Addressing Data Contradictions in Biological Activity Studies Question: How should researchers resolve discrepancies in reported enzyme inhibition data? Answer:
- Theoretical framework alignment : Link results to established mechanisms (e.g., competitive vs. allosteric inhibition) using Lineweaver-Burk plots.
- Control experiments : Test for off-target interactions with cytochrome P450 isoforms.
- Cross-validation : Compare inhibition IC values across multiple assays (e.g., fluorometric vs. radiometric) to rule out methodological artifacts .
Computational Modeling of Reactivity and Binding Interactions Question: Which computational tools predict the compound’s interaction with biological targets? Answer:
- Docking simulations (AutoDock Vina) : Model binding to COX-2 or mGluR5, leveraging the pyrazole’s planar geometry for π-π stacking.
- DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals to predict regioselectivity in electrophilic attacks.
- COMSOL Multiphysics : Simulate diffusion kinetics in membrane permeability studies .
Stability Under Extreme Conditions Question: What methodologies assess the compound’s stability in acidic or high-temperature environments? Answer:
- Forced degradation studies : Expose to 0.1M HCl (37°C, 24h) and monitor via HPLC for ester hydrolysis products.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C expected due to -CF stabilization).
- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV-Vis irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
